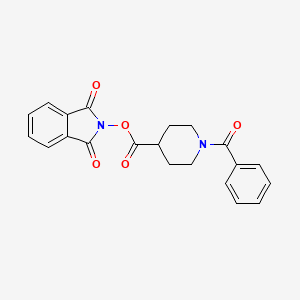
1,3-Dioxoisoindolin-2-yl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl octanoate is a chemical compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and an octanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl octanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent . These methods offer straightforward and versatile pathways to access a variety of substituted isoindoline-1,3-diones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of transition-metal-catalyzed reactions and organocatalytic methods can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced isoindoline derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl octanoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl octanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s hydrophobic nature allows it to pass through cell membranes and exert its effects intracellularly .
Comparación Con Compuestos Similares
1,3-Dioxoisoindolin-2-yl octanoate can be compared with other isoindoline-1,3-dione derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide analog with potent anticancer effects.
These compounds share a similar isoindoline-1,3-dione core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound in terms of its specific applications and properties .
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) octanoate |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-5-6-11-14(18)21-17-15(19)12-9-7-8-10-13(12)16(17)20/h7-10H,2-6,11H2,1H3 |
Clave InChI |
VSPMAKOKDCJPQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


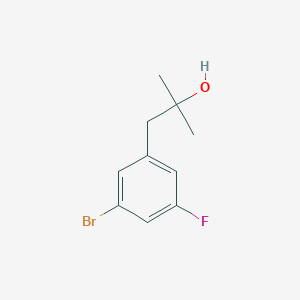
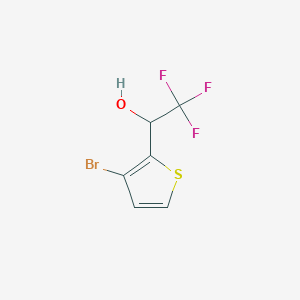
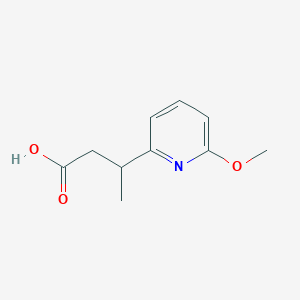
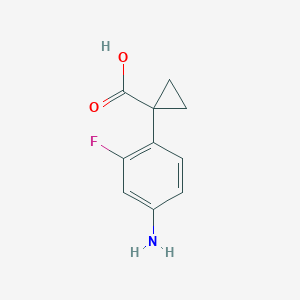


![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
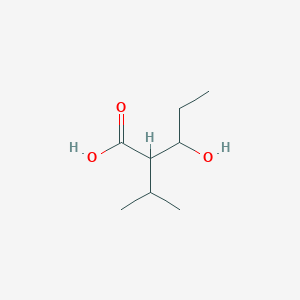
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
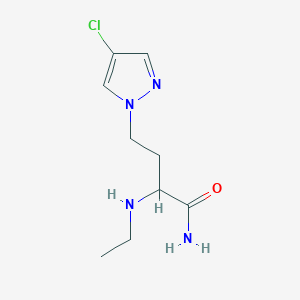
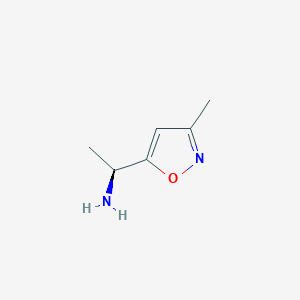
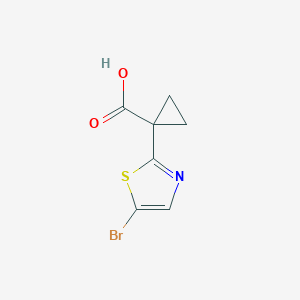
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
